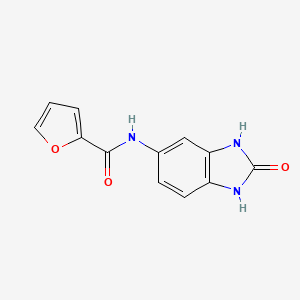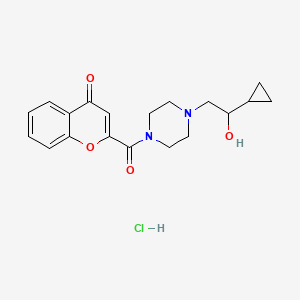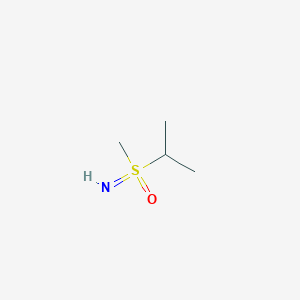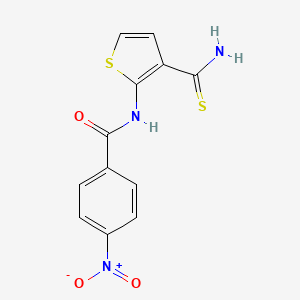
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide is a small molecule compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound has been extensively studied for its potential in various scientific fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide typically involves the condensation of 2-aminobenzimidazole with furan-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: The compound can participate in electrophilic substitution reactions due to the presence of the furan ring, which is electron-rich and reactive towards electrophiles.
Nucleophilic Addition Reactions: The carbonyl group in the benzimidazole moiety can undergo nucleophilic addition reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Nucleophilic Addition: Reagents such as Grignard reagents (e.g., phenylmagnesium bromide) and organolithium compounds (e.g., butyllithium) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, nitro derivatives, and various substituted benzimidazole-furan compounds.
Aplicaciones Científicas De Investigación
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential to interact with DNA and proteins, making it useful in the study of gene expression and protein function.
Medicine: The compound has shown promise in the development of new therapeutic agents due to its antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide involves its interaction with biological targets such as enzymes and receptors. The benzimidazole moiety can bind to specific sites on enzymes, inhibiting their activity and leading to various biological effects. Additionally, the furan ring can interact with DNA, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Naphthyl)furan-2-carboxamide: Similar in structure but with a naphthyl group instead of the benzimidazole moiety.
N-(thiazol-2-yl)furan-2-carboxamide: Contains a thiazole ring instead of the benzimidazole ring.
3-Hydroxy-N-(2-oxo-1,3-dihydrobenzoimidazol-5-yl)naphthalene-2-carboxamide: Similar structure with an additional hydroxy group and a naphthalene ring.
Uniqueness
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide is unique due to its combination of the benzimidazole and furan moieties, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-11(10-2-1-5-18-10)13-7-3-4-8-9(6-7)15-12(17)14-8/h1-6H,(H,13,16)(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJGUILAUUDBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2888018.png)
![(3,5-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2888019.png)

![1-(4-nitrobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2888022.png)
![methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/new.no-structure.jpg)
![N-(2-methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2888025.png)




![3-hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2888033.png)
![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine](/img/structure/B2888034.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2888035.png)
![N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2888037.png)
